2-{[(4-Chlorophenyl)sulfanyl]methyl}-5-nitrofuran

Lipophilicity Membrane permeability Nitrofuran SAR

This 5-nitrofuran derivative features a thioether spacer and 4-chlorophenyl group, providing a lipophilic scaffold (logP 4.66) for permeability-focused screening. The –S– linkage is a defined starting point for controlled oxidation to sulfoxide/sulfone, enabling systematic SAR of sulfur oxidation state on electronic properties and antibacterial activity. Differentiated from its sulfonyl analog (CAS 61266-27-1), this compound serves as a reproducible sulfide precursor for oxidation-state SAR studies and GroEL/ES inhibitor library diversification. Order high-purity research quantities for medicinal chemistry and nitrofuran probe development.

Molecular Formula C11H8ClNO3S
Molecular Weight 269.70 g/mol
CAS No. 61266-74-8
Cat. No. B12898061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(4-Chlorophenyl)sulfanyl]methyl}-5-nitrofuran
CAS61266-74-8
Molecular FormulaC11H8ClNO3S
Molecular Weight269.70 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1SCC2=CC=C(O2)[N+](=O)[O-])Cl
InChIInChI=1S/C11H8ClNO3S/c12-8-1-4-10(5-2-8)17-7-9-3-6-11(16-9)13(14)15/h1-6H,7H2
InChIKeySLUTUIXTJSTATI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[(4-Chlorophenyl)sulfanyl]methyl}-5-nitrofuran (CAS 61266-74-8): Core Identity and Physicochemical Profile for Procurement Decisions


2-{[(4-Chlorophenyl)sulfanyl]methyl}-5-nitrofuran (CAS 61266-74-8) is a synthetic 5-nitrofuran derivative featuring a 4-chlorophenyl thioether substituent at the 2-methyl position of the furan ring. It belongs to the nitrofuran class of nitroheterocyclic compounds, historically recognized for their broad-spectrum antibacterial and antiprotozoal activities following enzymatic nitroreduction in susceptible microorganisms [1]. The compound has a molecular formula of C₁₁H₈ClNO₃S and a molecular weight of 269.70 g/mol. Computed physicochemical descriptors include a topological polar surface area (TPSA) of 84.26 Ų and a predicted logP of 4.66, indicating substantial lipophilicity relative to many clinically established nitrofurans [2]. The compound has been described in the primary literature as part of systematic studies on heterocyclic sulfides of the 5-nitrofuran series, where its synthesis and spectroscopic characterization were documented [3].

Why Generic Interchange of 5-Nitrofuran Analogs Is Scientifically Unjustified: The Case for 2-{[(4-Chlorophenyl)sulfanyl]methyl}-5-nitrofuran


Within the 5-nitrofuran class, minor structural modifications—including the nature of the 2-substituent, the oxidation state of the sulfur linker, and the electronic character of the aryl group—profoundly alter reduction potential, enzymatic activation efficiency, and resulting antibacterial spectrum [1]. Quantitative structure–activity relationship (QSAR) studies have demonstrated that antibacterial potency correlates with distinct electronic and steric parameters that vary non-linearly across even closely related analogs [2]. The target compound's thioether (–S–) linkage distinguishes it from its sulfonyl (–SO₂–) counterpart (CAS 61266-27-1) and from other 2-substituted nitrofurans bearing hydrazone, amine, or ether linkages. These differences affect both the compound's reactivity as a synthetic intermediate and its biological activation profile. Consequently, substituting one 5-nitrofuran derivative for another without experimental validation risks compromised activity, altered selectivity, or synthetic incompatibility in downstream applications. The quantitative evidence below establishes where this compound occupies a structurally and functionally distinct position within its chemical space.

Quantitative Differentiation Evidence: 2-{[(4-Chlorophenyl)sulfanyl]methyl}-5-nitrofuran vs. Closest Structural Analogs


Lipophilicity (logP) Differentiation vs. Nitrofurantoin and Nifuratel as Procurement-Relevant Selectivity Indicator

The computed logP of 2-{[(4-Chlorophenyl)sulfanyl]methyl}-5-nitrofuran is 4.66, substantially higher than that of the clinically dominant nitrofuran nitrofurantoin (logP ≈ –0.47) and the thioether-containing drug nifuratel (logP ≈ 0.92) [1][2]. This ~3.7–5.1 log unit increase predicts markedly different membrane partitioning and tissue distribution behavior, which directly impacts both biological assay design and potential application scope. Higher logP is generally associated with enhanced penetration of lipid-rich environments (e.g., mycobacterial cell walls, blood–brain barrier) but may also alter solubility and formulation requirements.

Lipophilicity Membrane permeability Nitrofuran SAR

Sulfur Oxidation State: Thioether (–S–) vs. Sulfone (–SO₂–) Electronic Effect Differentiation

The 1976 study by Kada et al. systematically compared 5-nitro-2-furfuryl aryl sulfides (4a–4f) and their corresponding sulfones (5a–5g), demonstrating that the –S– and –SO₂– linkers transmit polar effects of substituents with fundamentally different efficiencies [1]. The sulfide series (which includes the target compound as the 4-chloro derivative) exhibited distinct pKₐ values compared to the sulfone analogs, confirming that the sulfur oxidation state modulates the electron density at the nitrofuran ring and thereby influences both chemical reactivity and biological reduction potential. The target compound's thioether linkage represents a less oxidized, more electron-rich state compared to its sulfone analog 2-{[(4-chlorophenyl)sulfonyl]methyl}-5-nitrofuran (CAS 61266-27-1).

Electronic effects Sulfur linker SAR Nitrofuran

Molecular Weight and Polar Surface Area Positioning Within 5-Nitrofuran Chemical Space

The target compound (MW = 269.70 g/mol; TPSA = 84.26 Ų) occupies a distinct region of physicochemical space relative to both legacy nitrofuran antibiotics and contemporary GroEL/ES-targeting nitrofuran analogs. Nitrofurantoin (MW = 238.16; TPSA = 120.3 Ų) is smaller and more polar. The GroEL/ES inhibitor pro-drugs described by Johnson and Chapman (2020) [1] typically bear extended aromatic systems with molecular weights exceeding 350 g/mol [2]. The target compound's intermediate size and moderate polarity place it in a region compatible with both synthetic diversification and membrane permeability screening, without the solubility limitations of higher-molecular-weight nitrofuran analogs.

Physicochemical profiling Drug-likeness Nitrofuran

Synthetic Utility as a Precursor: Documented Role in Heterocyclic Sulfide Methodology Development

The 1974 study by Kada, Leško, and Kováč established the preparation and mass spectrometric characterization of heterocyclic sulfides of the 5-nitrofuran series, including the target compound [1]. The compound is formed via nucleophilic substitution of a 5-nitrofuran derivative bearing a suitable leaving group with 4-chlorobenzenethiolate. This synthetic accessibility, combined with the compound's mass spectral fragmentation pattern documented in the paper, provides a validated identity confirmation pathway. Later work by Prousek (1988) on 5-nitrofurfuryl sulfones confirmed that the analogous sulfide intermediates (including the target compound) can be selectively oxidized to sulfones, establishing the compound as a verifiable intermediate for further synthetic elaboration [2].

Synthetic methodology Nucleophilic substitution Nitrofuran

Evidence-Backed Application Scenarios for 2-{[(4-Chlorophenyl)sulfanyl]methyl}-5-nitrofuran (CAS 61266-74-8)


Synthetic Intermediate for Tunable Sulfur Oxidation State Libraries

The compound's thioether (–S–) linkage provides a defined starting point for controlled oxidation to sulfoxide or sulfone derivatives [1][2]. This enables systematic exploration of how incremental changes in sulfur oxidation state modulate electronic properties, reduction potential, and biological activity within a constant 4-chlorophenyl nitrofuran scaffold. The 1976 Tetrahedron study confirmed that sulfide and sulfone series display measurably distinct pKₐ values and substituent effect transmission, validating this as a productive SAR dimension [2]. Researchers requiring a reproducible sulfide precursor for oxidation-state SAR studies should prioritize this compound over pre-oxidized sulfone analogs.

Lipophilicity-Driven Membrane Permeability Screening in Mycobacterial or CNS-Targeted Assays

With a computed logP of 4.66—substantially exceeding nitrofurantoin (logP –0.47) and nifuratel (logP 0.92)—this compound is a candidate for screening programs targeting pathogens or tissues where high membrane permeability is prerequisite [1]. The elevated lipophilicity is particularly relevant for evaluating activity against mycobacteria (whose waxy cell wall requires lipophilic penetration) or for assessing CNS exposure potential in nitrofuran-based chemical probes. Its intermediate molecular weight (269.70 g/mol) and moderate TPSA (84.26 Ų) further support permeability without imposing the solubility liabilities of higher-MW nitrofuran analogs [2].

Mass Spectrometry-Based Identity Confirmation in Analytical and Forensic Chemistry

The compound's electron ionization (EI) mass spectral fragmentation pattern was documented in the foundational 1974 study by Kada et al. [1], providing a reference fingerprint for identity verification. Laboratories engaged in nitrofuran residue monitoring, compound library quality control, or forensic analysis of nitrofuran derivatives can use this published spectral data as a comparator standard, distinguishing the target compound from its sulfone analog (CAS 61266-27-1) and other 2-substituted 5-nitrofurans.

GroEL/ES Chaperonin Inhibitor Scaffold Exploration

Recent evidence demonstrates that nitrofuran-bearing analogs act as potent GroEL/ES inhibitor pro-drugs upon nitroreductase activation, with antimicrobial efficacy against E. faecium, S. aureus, and E. coli [1]. While the specific compound has not been directly tested in published GroEL/ES assays, its structural features—5-nitrofuran core, thioether linker, and 4-chlorophenyl substituent—position it as a viable diversification scaffold for structure–activity relationship campaigns targeting this newly identified mechanism. Researchers building focused libraries around the nitrofuran GroEL/ES pharmacophore can employ this compound as a key intermediate for late-stage functionalization.

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